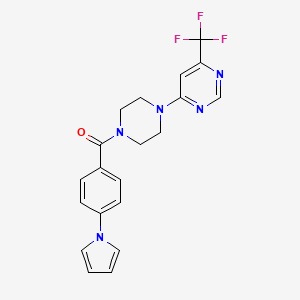
(4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis . The pyrimidine ring could be formed through a Biginelli reaction . The piperazine ring could be introduced through a reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrimidine rings are aromatic and planar, while the piperazine ring is non-aromatic and can adopt a chair conformation . The trifluoromethyl group is electron-withdrawing and could have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The pyrrole ring is electron-rich and could undergo electrophilic substitution reactions . The pyrimidine ring could undergo nucleophilic substitution reactions at the carbon between the two nitrogen atoms . The piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make the compound a base . The trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Anticancer Agents
Pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents . Several mechanisms are involved in their cytotoxic activities such as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin dependant kinase inhibitors or adenosine receptor antagonist .
Antibacterial Activity
Pyrroles show many types of biological activity, for example, in vitro antibacterial activity of novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues .
Antiproliferative Activity
Antiproliferative activity in HL60 cells by tetrasubstituted pyrroles has been reported .
Inhibitors of Ras Farnesyltransferase
Aryl pyrroles have been reported as potent inhibitors of Ras farnesyltransferase with regression of tumors grown in nude mouse xenograft models .
Neuroprotective/Anti-neuroinflammatory Agents
In a study, new triazole-pyrimidine derivatives were developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases .
6. Applications in Solar Cells and Light Emitting Devices Conjugated polymers, which can include pyrrole derivatives, have been used in applications such as solar cells and light emitting devices .
7. Applications in Capacitors and Electrochromic Devices Conjugated polymers, including pyrrole derivatives, have also been used in capacitors and electrochromic devices .
Applications in Biosensors
Conjugated polymers, including pyrrole derivatives, have been used in the development of biosensors .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)17-13-18(25-14-24-17)27-9-11-28(12-10-27)19(29)15-3-5-16(6-4-15)26-7-1-2-8-26/h1-8,13-14H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGKMYFFSFPXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

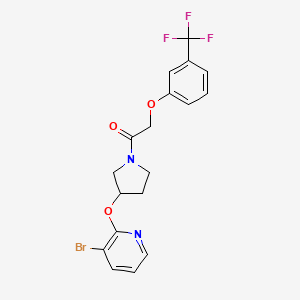
![N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2379119.png)
![Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate](/img/structure/B2379126.png)
methanone](/img/structure/B2379129.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)
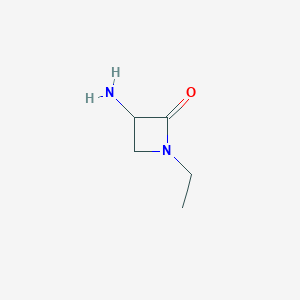
![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)
![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)
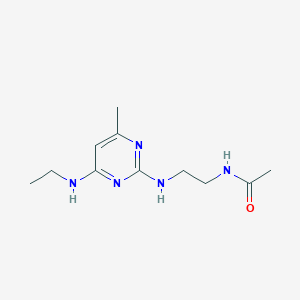
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)
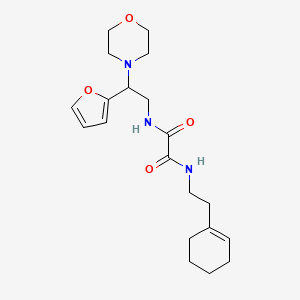
![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)